molecular formula C13H11ClN2OS B6279107 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide CAS No. 917562-34-6

2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B6279107
CAS No.: 917562-34-6
M. Wt: 278.76 g/mol
InChI Key: GLDTTYASZNAWDG-UHFFFAOYSA-N
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Description

2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with a naphtho[1,2-d][1,3]thiazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for various applications .

Properties

CAS No.

917562-34-6

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

2-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-4H,5-7H2,(H,15,16,17)

InChI Key

GLDTTYASZNAWDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCl

Purity

95

Origin of Product

United States

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